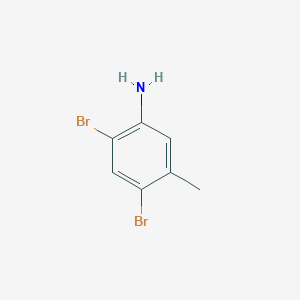
2,4-Dibromo-5-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-5-methylaniline is a halogenated aniline derivative with the molecular formula C7H7Br2N. It is a crystalline solid that is widely used in various fields, including organic synthesis, pharmaceuticals, and material science. The compound is known for its unique chemical properties, which make it a valuable intermediate in the synthesis of more complex molecules.
作用机制
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dibromo-5-methylaniline . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Furthermore, the compound’s efficacy can be influenced by the physiological and pathological state of the individual, including factors such as age, sex, diet, and disease state.
生化分析
Biochemical Properties
It is known that brominated anilines can participate in various reactions, including nucleophilic substitution and oxidation
Cellular Effects
It is known that brominated compounds can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that brominated anilines can participate in various reactions, including nucleophilic substitution and oxidation . These reactions could potentially lead to changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage .
Metabolic Pathways
It is known that brominated anilines can undergo various reactions, including nucleophilic substitution and oxidation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-methylaniline typically involves a multi-step process starting from aniline. The general synthetic route includes:
Nitration: Aniline is first nitrated to form 2,4-dinitroaniline.
Reduction: The nitro groups are then reduced to amine groups, yielding 2,4-diaminoaniline.
Bromination: Finally, the compound undergoes bromination to introduce bromine atoms at the 2 and 4 positions, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
2,4-Dibromo-5-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
科学研究应用
2,4-Dibromo-5-methylaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Pharmaceuticals: It serves as a building block for the synthesis of biologically active compounds with potential therapeutic applications.
相似化合物的比较
Similar Compounds
2,4-Dibromoaniline: Similar in structure but lacks the methyl group at the 5 position.
2,6-Dibromo-4-methylaniline: Has bromine atoms at the 2 and 6 positions instead of 2 and 4.
2,5-Dibromoaniline: Similar but lacks the methyl group and has bromine atoms at the 2 and 5 positions.
Uniqueness
2,4-Dibromo-5-methylaniline is unique due to the presence of both bromine atoms and a methyl group, which confer distinct chemical properties. This combination allows for specific reactivity patterns and makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
2,4-dibromo-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTJCUXBWOAEDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{3,3-Dimethyl-2-[(phenylsulfinyl)methyl]-1-cyclohexen-1-yl}methyl benzoate](/img/structure/B372416.png)
![3,3-Dimethyl-2-[(phenylsulfinyl)methyl]-1-cyclohexene-1-carbaldehyde](/img/structure/B372417.png)
![{3,3-Dimethyl-2-[(phenylsulfanyl)methyl]-1-cyclohexen-1-yl}methanol](/img/structure/B372418.png)
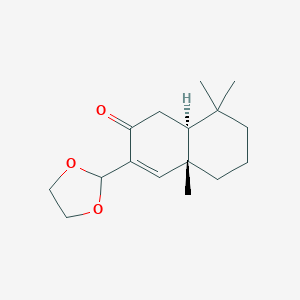
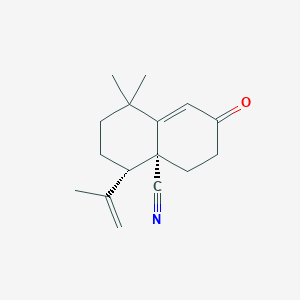

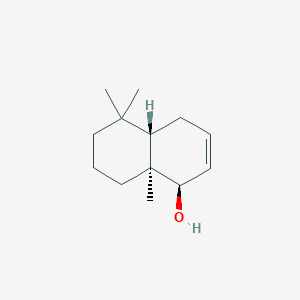
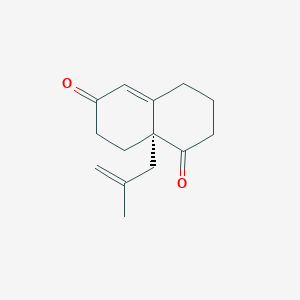
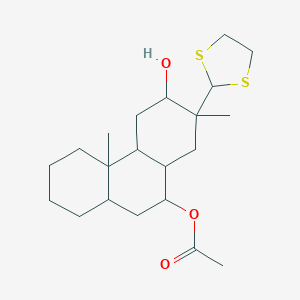
![5-Decylhexahydrofuro[2,3-b]furan-2-ol](/img/structure/B372431.png)
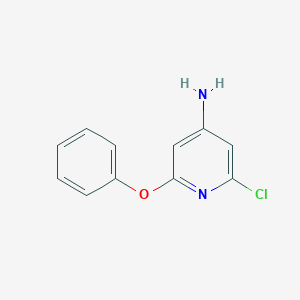
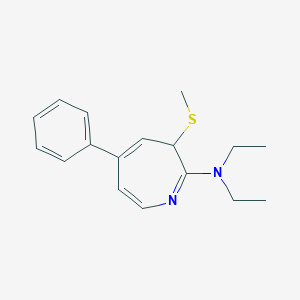
![3,7,11,11-Tetramethylbicyclo[8.1.0]undecane-2,6-dione](/img/structure/B372438.png)

